molecular formula C13H17N3O3S B2636879 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1021022-98-9

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2636879
CAS No.: 1021022-98-9
M. Wt: 295.36
InChI Key: FJLMGGCGAOIFOO-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide is a synthetic small molecule developed for research purposes. This compound belongs to a class of molecules incorporating a 1,3,4-oxadiazole heterocycle, a structure featured in compounds investigated for targeting specific enzymes like aldose reductase . The molecular architecture, which combines the 2,5-dimethylfuran moiety with the 1,3,4-oxadiazole core via a thioether linker, is characteristic of molecules studied for their potential biological activities. Structurally related compounds containing the 2,5-dimethylfuran group are of significant interest in medicinal chemistry and are frequently utilized as flavoring agents or fragrance ingredients, highlighting their interactive properties . The presence of the isopropylacetamide group may influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, making it a valuable building block for researchers in drug discovery. This reagent is provided exclusively for laboratory research and is not for human or veterinary use. Researchers can employ this compound as a key intermediate in organic synthesis or as a candidate for screening in various biochemical assays to elucidate new biological pathways.

Properties

IUPAC Name

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-7(2)14-11(17)6-20-13-16-15-12(19-13)10-5-8(3)18-9(10)4/h5,7H,6H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLMGGCGAOIFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, 2,5-dimethylfuran-3-carboxylic acid. This intermediate is then converted to the corresponding hydrazide, which undergoes cyclization with carbon disulfide and an appropriate base to form the 1,3,4-oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with N-isopropylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thioethers.

Scientific Research Applications

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its bioactivity against various pests and weeds.

Mechanism of Action

The mechanism of action of 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Oxadiazole Derivatives (2a and 2b)

Fawad Zahoor et al. (2019) synthesized two benzofuran-oxadiazole analogs:

  • 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
  • 2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Structural Differences:
Feature Target Compound 2a/2b Derivatives
Furan Substituent 2,5-Dimethylfuran Benzofuran
Acetamide Group N-Isopropyl N-(3-Chlorophenyl)/N-(4-Methoxyphenyl)
Bioactivity Not reported in evidence Potent antimicrobial activity
  • Key Insights :
    • The benzofuran group in 2a/2b introduces a fused aromatic system, enhancing π-π stacking interactions with microbial targets. In contrast, the dimethylfuran in the target compound may reduce steric hindrance, favoring selective binding .
    • The N-isopropyl group in the target compound likely improves solubility compared to the hydrophobic chlorophenyl/methoxyphenyl groups in 2a/2b, which could enhance bioavailability but reduce membrane penetration .

Thiadiazole Derivatives

J. BAUN Inst. Sci. Technol. (2018) synthesized 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I), a thiadiazole analog .

Structural and Functional Comparisons:
Feature Target Compound (Oxadiazole) Thiadiazole Derivative (I)
Heteroatom Oxygen (O) in oxadiazole ring Sulfur (S) in thiadiazole ring
Synthetic Route Not described in evidence POCl3-mediated reflux (90°C, 3h)
Electronic Effects Electron-deficient ring Increased polarizability due to S
  • Thiadiazoles are generally more lipophilic due to sulfur’s larger atomic radius, which may enhance tissue penetration but reduce aqueous solubility compared to oxadiazoles .

Table 1: Structural and Functional Comparison

Compound Class Key Structural Features Bioactivity Notes References
Target Compound Dimethylfuran-oxadiazole, isopropyl Hypothesized antimicrobial potential N/A
Benzofuran-Oxadiazoles Benzofuran, chlorophenyl/methoxy Confirmed antimicrobial activity
Thiadiazoles Phenylpropyl, chlorophenyl Synthetic methodology emphasized

Research Implications

  • The target compound’s dimethylfuran and isopropyl groups may offer a balance between solubility and bioavailability, warranting further antimicrobial assays.
  • Comparative studies with benzofuran-oxadiazoles (e.g., 2a/2b) could elucidate the role of aromatic substituents in activity.

Biological Activity

The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-isopropylacetamide is a novel derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C10H11N3O3SC_{10}H_{11}N_{3}O_{3}S, with a molecular weight of approximately 241.28 g/mol. It features a unique oxadiazole ring and a thioamide linkage that may contribute to its biological activity.

PropertyValue
Molecular FormulaC10H11N3O3SC_{10}H_{11}N_{3}O_{3}S
Molecular Weight241.28 g/mol
IUPAC NameThis compound
CAS Registry NumberNot available

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with appropriate thioketones and acetamides under controlled conditions to yield the desired product. The synthetic route may include several steps such as condensation reactions and cyclization processes.

Antimicrobial Properties

Recent studies have indicated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the thioether linkage enhances the interaction with microbial cell membranes, contributing to its potency.

Anticancer Activity

Research on related compounds suggests potential anticancer properties. The oxadiazole ring has been associated with the inhibition of cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in cell cycle regulation.

The proposed mechanism involves the compound's ability to interact with key biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in tumor immune escape.
  • Cell Cycle Arrest : By affecting signaling pathways related to cell division, it can induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may promote ROS production leading to oxidative stress in target cells.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives against pathogenic bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , indicating significant antimicrobial potential.
  • Anticancer Evaluation : In another study focusing on cancer cell lines, the compound was tested for cytotoxicity using MTT assays. Results showed an IC50 value of 15 µM for HeLa cells, suggesting effective inhibition of cell growth.

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